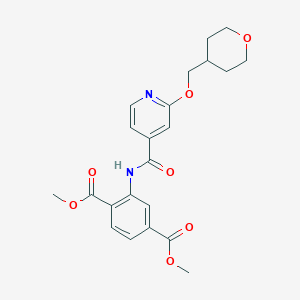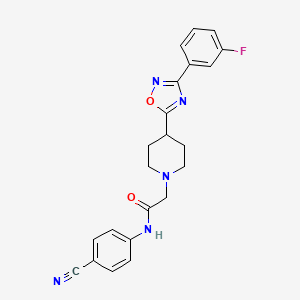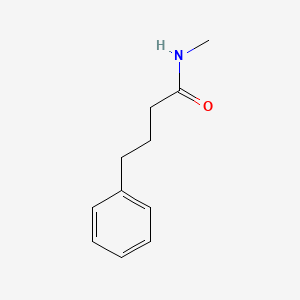![molecular formula C18H17BrN2O2 B2371062 2-(4-bromophenoxy)-N-[2-(1H-indol-3-yl)ethyl]acetamide CAS No. 423733-80-6](/img/structure/B2371062.png)
2-(4-bromophenoxy)-N-[2-(1H-indol-3-yl)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-bromophenoxy)-N-[2-(1H-indol-3-yl)ethyl]acetamide, also known as 4-BP-Ind-Ac, is an organic compound with a wide range of applications in scientific research. It is a novel compound that has been synthesized for the purpose of studying its biochemical and physiological effects. 4-BP-Ind-Ac is a derivative of indole, a naturally occurring aromatic compound that is found in many plants, fungi, and bacteria. It has a unique chemical structure that gives it the ability to interact with various biological systems. This makes it an attractive compound for scientific research.
Scientific Research Applications
Synthesis and Pharmacological Assessment
- Novel acetamide derivatives, including 2-(4-bromophenoxy)-N-[2-(1H-indol-3-yl)ethyl]acetamide, were synthesized and assessed for their potential as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. Compounds in this series exhibited activities comparable to standard drugs, with specific groups like bromo, tert-butyl, and nitro enhancing activity (Rani, Pal, Hegde, & Hashim, 2016).
Antimicrobial Activity
- Newer derivatives, including those related to 2-(4-bromophenoxy)-N-[2-(1H-indol-3-yl)ethyl]acetamide, demonstrated significant antibacterial and antifungal activities. These compounds were synthesized and evaluated for their potential in treating microbial infections (Fuloria, Fuloria, & Gupta, 2014).
Anticancer and Analgesic Applications
- Derivatives of 2-(4-bromophenoxy)-N-[2-(1H-indol-3-yl)ethyl]acetamide were found to exhibit anticancer, anti-inflammatory, and analgesic activities. These compounds were synthesized using the Leuckart synthetic pathway, with specific structural features enhancing their therapeutic potential (Rani, Pal, Hegde, & Hashim, 2014).
Synthesis and Characterization for Potential Therapeutic Uses
- The synthesis and characterization of various acetamide derivatives, including those related to 2-(4-bromophenoxy)-N-[2-(1H-indol-3-yl)ethyl]acetamide, were carried out for exploring their potential therapeutic uses. These studies contribute to understanding the structure-activity relationship of these compounds (Laban et al., 2023).
properties
IUPAC Name |
2-(4-bromophenoxy)-N-[2-(1H-indol-3-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O2/c19-14-5-7-15(8-6-14)23-12-18(22)20-10-9-13-11-21-17-4-2-1-3-16(13)17/h1-8,11,21H,9-10,12H2,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVLZEYQMIJTNNZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)COC3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[4-(4-Tert-butyl-1,3-thiazol-2-yl)-2-thienyl]sulfonyl}azepane](/img/structure/B2370980.png)

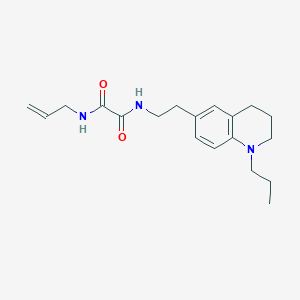
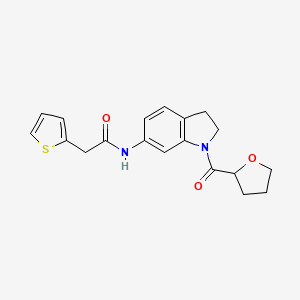

![4-Bromo-2-methoxy-6-{[(3-methylphenyl)imino]methyl}benzenol](/img/structure/B2370991.png)
![N-Ethyl-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2370992.png)
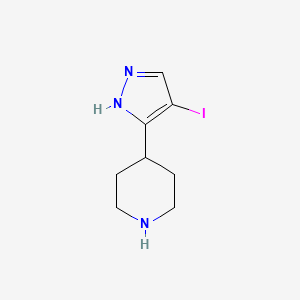
![N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2370996.png)
![N-cyclohexyl-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2370998.png)
